N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide
Description
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide is a complex organic compound featuring a thiazole ring, a nitrobenzamide group, and methyl substitutions
Properties
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-5-3-7-16(11-13)20-22-14(2)18(27-20)9-10-21-19(24)15-6-4-8-17(12-15)23(25)26/h3-8,11-12H,9-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRMQIPMIQTHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Coupling Reactions: The nitrobenzamide moiety is introduced through a coupling reaction between the thiazole derivative and 3-nitrobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group under hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The thiazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Electrophilic Substitution: Introduction of various substituents on the thiazole ring.
Scientific Research Applications
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide has demonstrated various biological activities, making it a subject of interest in medicinal chemistry:
Antitumor Activity
Recent studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines. The mechanism of action includes:
- Induction of Apoptosis : The compound promotes programmed cell death in tumor cells while sparing normal cells.
- Inhibition of Key Signaling Pathways : It modulates pathways related to cell survival and death.
Case Study: Antitumor Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.5 | Induction of apoptosis |
| A549 (Lung) | 1.0 | Inhibition of cell migration |
| HeLa (Cervical) | 0.8 | Modulation of signaling pathways |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent, particularly against resistant strains of bacteria.
Antitubercular Activity Data
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This compound | 2.32 | No activity against non-tuberculous mycobacteria |
Research Applications
The compound's unique structure lends itself to various applications in research:
- Oncology Research : Its ability to induce apoptosis makes it a candidate for further development as an anticancer drug.
- Infectious Disease Studies : Given its antimicrobial properties, it may be explored for treating infections caused by resistant pathogens.
- Pharmacological Studies : It can serve as a lead compound for synthesizing analogs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-aminobenzamide
- N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-chlorobenzamide
Uniqueness
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide is unique due to the presence of both a thiazole ring and a nitrobenzamide group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups is less common, making this compound a valuable subject for research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 424.5 g/mol. Its structure includes a thiazole ring, which is known for various biological activities, and a nitrobenzamide moiety that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 424.5 g/mol |
| Molecular Formula | C22H24N4O3S |
| LogP | 4.7018 |
| Polar Surface Area | 58.167 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antitumor Activity : Studies indicate that compounds with thiazole rings exhibit cytotoxic effects against cancer cell lines. The compound has shown promise in inhibiting cell proliferation in vitro, potentially through apoptosis induction or cell cycle arrest mechanisms .
- Antimicrobial Effects : Similar thiazole derivatives have been reported to exhibit antimicrobial properties. The presence of the nitro group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
- Anti-inflammatory Activity : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds or derivatives:
- Antitumor Studies : A study on benzamide derivatives indicated that modifications to the thiazole ring can significantly enhance antitumor activity. Compounds similar to this compound were tested against various cancer cell lines, showing IC50 values in the micromolar range .
- Inhibition Studies : Research on related thiazole compounds has revealed their potential as inhibitors of specific kinases involved in cancer progression. The structural features of this compound suggest it could act similarly by targeting these pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
